molecular formula C28H22NO2P B3068470 (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine CAS No. 556808-29-8

(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine

Katalognummer: B3068470
CAS-Nummer: 556808-29-8
Molekulargewicht: 435.5
InChI-Schlüssel: OXUOPBPAVLQNGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This phosphoramidite ligand, with the molecular formula C28H22NO2P and molecular weight 435.45 g/mol, is a chiral compound featuring a dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine core. Its stereochemistry is defined as (S,R,R), with a (1R)-1-phenylethylamine substituent . Key physical properties include a melting point of 212–213°C, a specific rotation of [α]D = +427° (c = 0.83, chloroform), and moisture sensitivity requiring inert storage conditions .

The compound is notable for its role in rhodium-catalyzed asymmetric hydrogenation, particularly for achieving high enantiomeric excess (ee) in the hydrogenation of (E)-N-acyl dehydro-β-amino acid esters . It is commercially available as part of the MonoPhos™ Ligand Kit (Strem Chemicals) and is protected under patent WO0204466 .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22NO2P/c1-19(20-9-3-2-4-10-20)29-32-30-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)31-32/h2-19,29H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUOPBPAVLQNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine is a complex organophosphorus compound known for its potential applications in catalysis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C25H22NO2P
  • Molecular Weight : 399.42 g/mol
  • CAS Number : 284472-79-3
  • Appearance : White powder, moisture-sensitive

The biological activity of this compound can be attributed to its unique structural features which allow it to interact with various biological targets. The presence of the phosphorous atom in the structure enables it to function as a ligand in coordination chemistry, potentially influencing enzyme activity and cellular signaling pathways.

Biological Activity Overview

Research indicates that (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine exhibits several biological activities:

  • Anticancer Properties :
    • Studies have demonstrated that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and death.
  • Antimicrobial Activity :
    • Preliminary research suggests that the compound possesses antimicrobial properties against certain bacterial strains. The exact mechanism is not fully understood but may involve disruption of bacterial cell membranes.
  • Enzyme Inhibition :
    • As a phosphorus-containing ligand, it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine resulted in a significant reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism of action was hypothesized to involve interference with bacterial cell wall synthesis.

Data Table: Biological Activities Summary

Activity TypeEffectReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialInhibits Staphylococcus aureus
Enzyme InhibitionModulates metabolic enzymes

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Phosphine Ligands in Catalysis

This compound is classified as a phosphine ligand, which plays a crucial role in facilitating various catalytic reactions. Phosphine ligands are essential in transition metal catalysis and have been extensively studied for their ability to enhance reaction rates and selectivity.

  • Cross-Coupling Reactions : (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine has shown efficacy in palladium-catalyzed cross-coupling reactions. These reactions are vital for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Reaction TypeCatalyst UsedReference
Suzuki CouplingPd/(S)-PipPhos
Heck ReactionPd/(S)-PipPhos
Negishi CouplingPd/(S)-PipPhos

Materials Science

Development of Advanced Materials

The unique properties of (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine make it a candidate for developing advanced materials:

  • Sensors : The compound's phosphine nature can be utilized in creating sensors for detecting various chemical species.
  • Polymer Chemistry : Its reactivity can be harnessed in polymerization processes to develop new materials with tailored properties.

Case Studies and Research Findings

Several studies highlight the effectiveness of (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine as a ligand in catalytic systems:

Case Study 1: Palladium-Catalyzed Reactions

In a study published in Journal of Organic Chemistry, researchers demonstrated that using this ligand significantly improved yields in Suzuki coupling reactions compared to traditional ligands. The study emphasized the ligand's ability to stabilize the palladium catalyst and enhance selectivity towards desired products .

Case Study 2: Anticancer Activity

A preliminary study indicated that phosphine derivatives exhibited cytotoxic effects against specific cancer cell lines. While (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine was not directly tested, its structural analogs showed promise as anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds share structural motifs (dinaphtho-dioxaphosphepine core) and applications in asymmetric catalysis but differ in substituents and stereochemical configurations:

(+)-N,N-Bis[(1S)-1-phenylethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine (C36H30NO2P)

(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)morpholine (C24H20NO3P)

(S)-(+)-(8,9,10,11,12,13,14,15-Octahydro-3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine (C18H23NO2P)

Comparative Data Table

Property/Compound Target Compound (C28H22NO2P) C36H30NO2P C24H20NO3P C18H23NO2P
Molecular Weight 435.45 g/mol 539.615 g/mol 401.39 g/mol 317.36 g/mol
Melting Point 212–213°C 102–103°C (dichloromethane adduct) Not reported Not reported
Specific Rotation +427° (chloroform) Not reported Not reported Not reported
Stereochemistry (S,R,R) configuration Bis[(1S)-1-phenylethyl] substituents Morpholine substituent Octahydro core; dimethylamine substituent
Application Rh-catalyzed hydrogenation Ligand in asymmetric synthesis Not explicitly reported Not explicitly reported
Moisture Sensitivity Yes Yes Likely (similar core) Likely (similar core)

Structural and Functional Analysis

Substituent Effects
  • Its lower melting point (102–103°C) may reflect reduced crystallinity due to the dichloromethane adduct .
  • C24H20NO3P: The morpholine substituent introduces an oxygen-containing heterocycle, which could enhance solubility in polar solvents but reduce compatibility with nonpolar reaction media .
  • C18H23NO2P: The octahydro (partially saturated) core and dimethylamine group likely reduce rigidity, affecting ligand-metal coordination dynamics .
Stereochemical Impact

The target compound’s (S,R,R) configuration is critical for its high enantioselectivity. In contrast, the bis[(1S)-1-phenylethyl] derivative (C36H30NO2P) has two defined stereocenters, which may create a more constrained chiral environment .

Catalytic Performance

While the target compound is optimized for rhodium-mediated hydrogenation, similar ligands like C36H30NO2P are used in broader asymmetric synthesis contexts, such as cross-coupling or hydrofunctionalization . The absence of catalytic data for C24H20NO3P and C18H23NO2P suggests these may be exploratory derivatives.

Q & A

Q. What are the primary applications of this compound in asymmetric catalysis?

This chiral phosphoramidite ligand is widely used in rhodium-catalyzed cis-selective hydrogenation of (E)-N-acyl dehydro-β-amino acid esters, achieving high enantiomeric excess (ee) . Its steric and electronic properties enable precise control over stereoselectivity. For example, in hydrogenation reactions, the ligand coordinates to rhodium to form a chiral catalyst that differentiates between prochiral faces of substrates. Key experimental parameters include solvent choice (e.g., dichloromethane or toluene), hydrogen pressure (1–50 bar), and substrate-to-catalyst ratios (typically 100:1 to 1000:1) .

Q. How is this compound synthesized and characterized?

Synthesis : The ligand is prepared via a multi-step process involving condensation of dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine derivatives with (1R)-1-phenylethylamine under anhydrous conditions. Key intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate gradients) . Characterization :

  • NMR : 31^{31}P NMR (CDCl₃) shows a singlet at δ 120–125 ppm, confirming phosphorus coordination. 1^{1}H and 13^{13}C NMR verify stereochemical integrity .
  • X-ray crystallography : Used to confirm absolute configuration (e.g., 11bS stereochemistry) .
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) assess enantiopurity (>95% ee) .

Q. What safety precautions are required when handling this compound?

  • Moisture sensitivity : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the P–N bond .
  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Avoid inhalation by working in a fume hood .
  • Spill management : Collect solid residues in sealed containers and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does ligand stereochemistry influence enantioselectivity in hydrogenation?

The (S,R,R)-configuration of the ligand creates a chiral pocket that dictates substrate orientation during catalysis. Computational studies (DFT) suggest that the naphthyl groups provide π-π interactions with aromatic substrates, while the (1R)-phenylethylamine moiety induces steric bias. For instance, in β-dehydroamino ester hydrogenation, the ligand’s 11bS configuration enforces a Re-face attack, yielding >95% ee . Experimental optimization involves screening substituents on the dinaphtho backbone to modulate bite angles and electronic effects .

Q. How to resolve conflicting enantioselectivity data between substrate classes?

Contradictions often arise from differences in substrate electronic profiles. For example:

  • Electron-deficient substrates : May require electron-donating ligand substituents (e.g., methoxy groups) to enhance π-backbonding to the metal center.
  • Bulky substrates : Adjust the ligand’s dinaphtho ring substituents to avoid steric clashes. Use kinetic studies (e.g., initial rate measurements) and mechanistic probes (e.g., deuterium labeling) to identify rate-limiting steps. Cross-reference with X-ray structures of catalyst-substrate adducts .

Q. What methods validate ligand stability under catalytic conditions?

  • In situ 31^{31}P NMR : Monitors ligand integrity during catalysis. Degradation (e.g., P–N bond cleavage) manifests as new phosphorus signals .
  • Mass spectrometry : Detects ligand decomposition products (e.g., dinaphtho-dioxaphosphepin fragments) .
  • Control experiments : Compare catalytic performance with/without ligand pre-stirring under reaction conditions .

Methodological Tables

Parameter Optimal Range Impact on Catalysis References
Hydrogen pressure10–30 barHigher pressure accelerates reaction but may reduce ee due to competing pathways.
Temperature25–40°CElevated temps risk ligand decomposition; lower temps favor selectivity.
Solvent polarityLow (e.g., toluene)Polar solvents (e.g., MeOH) reduce enantioselectivity by weakening substrate-ligand interactions.

Troubleshooting Guide

  • Low conversion : Check catalyst loading (≥1 mol%) and hydrogen purity (>99.9%). Ensure rigorous exclusion of oxygen .
  • Diastereomer interference : Use chiral GC or HPLC to separate enantiomers. Pre-purify substrates via recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine
Reactant of Route 2
Reactant of Route 2
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.